4-Bromo-3-(p-tolyl)thiophene-2-carboxylic acid
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Overview
Description
4-Bromo-3-(p-tolyl)thiophene-2-carboxylic acid is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4-position, a p-tolyl group at the 3-position, and a carboxylic acid group at the 2-position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(p-tolyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 3-(p-tolyl)thiophene-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(p-tolyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Suzuki–Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in organic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted thiophenes.
Scientific Research Applications
4-Bromo-3-(p-tolyl)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: It can be used in the development of bioactive compounds and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(p-tolyl)thiophene-2-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
4-Bromo-3-(p-tolyl)thiophene-2-carboxylic acid can be compared with other thiophene derivatives:
2-Bromo-3-thiophenecarboxylic acid: Similar structure but lacks the p-tolyl group.
3-(p-Tolyl)thiophene-2-carboxylic acid: Lacks the bromine atom at the 4-position.
5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carboxylic acid: More complex structure with additional functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
Molecular Formula |
C12H9BrO2S |
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Molecular Weight |
297.17 g/mol |
IUPAC Name |
4-bromo-3-(4-methylphenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H9BrO2S/c1-7-2-4-8(5-3-7)10-9(13)6-16-11(10)12(14)15/h2-6H,1H3,(H,14,15) |
InChI Key |
HJOUTGOPLHNKQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2Br)C(=O)O |
Origin of Product |
United States |
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